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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying

neuronal apoptosis induced by the prion protein fragment PrP (106-126). It consolidates key

quantitative data, details experimental protocols for studying this neurotoxic peptide, and

presents the intricate signaling pathways involved. This document is intended to serve as a

comprehensive resource for researchers in the fields of neurodegenerative diseases, prion

biology, and therapeutic development.

Introduction
Prion diseases are a group of fatal neurodegenerative disorders characterized by the

conformational conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic

isoform (PrPSc). A key player in modeling prion-induced neurotoxicity is the synthetic peptide

fragment PrP (106-126). This peptide corresponds to a highly amyloidogenic region of the prion

protein and has been shown to recapitulate many of the neurotoxic effects of PrPSc, including

the induction of neuronal apoptosis.[1][2] Understanding the precise mechanisms by which PrP
(106-126) triggers programmed cell death is crucial for the development of effective therapeutic

strategies against prion diseases.

This guide summarizes the current understanding of PrP (106-126)-mediated neuronal

apoptosis, with a focus on the signaling cascades, quantitative effects, and the experimental

methodologies used to elucidate these processes.
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Quantitative Data on PrP (106-126)-Induced
Neuronal Apoptosis
The following tables summarize the quantitative effects of PrP (106-126) on various

parameters of neuronal apoptosis, compiled from multiple studies. These data provide a

comparative overview of the dose- and time-dependent neurotoxicity of this peptide.

Table 2.1: Effect of PrP (106-126) on Cell Viability and Apoptosis

Cell Line
PrP (106-126)
Concentration
(µM)

Treatment
Duration (h)

Effect Reference

SH-SY5Y 100 24

Significant

decrease in cell

viability

[3]

N2a 100 24

Cell viability

decreased to

~60%

[4]

N2a 10, 100 24

100 µM PrP

(106-126)

increased

TUNEL-positive

cells

[5]

Primary Neurons 20, 40, 80 12

Pretreatment

with 80 µM

troglitazone

increased cell

viability by 1.70-

fold in PrP (106-

126)-treated cells

[2]

SH-SY5Y 100 24
Increased LDH

release
[3]
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Table 2.2: PrP (106-126)-Induced Changes in Apoptotic Proteins

Cell Line

PrP (106-
126)
Concentrati
on (µM)

Treatment
Duration (h)

Protein Change Reference

SH-SY5Y 100 24 Bax Upregulation [3]

SH-SY5Y 100 24 Bcl-2
Downregulati

on
[3]

N2a 100 24
Cleaved

Caspase-3
Increased [5]

N2a 100 24
Cleaved

Caspase-9
Increased [5]

SMB-S15 N/A N/A Bax Upregulated [6]

SMB-S15 N/A N/A Bcl-2
Downregulate

d
[6]

Table 2.3: PrP (106-126)-Induced Mitochondrial Dysfunction and Oxidative Stress
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Cell Line

PrP (106-
126)
Concentrati
on (µM)

Treatment
Duration (h)

Parameter Effect Reference

Platelets 50 0.33
Intracellular

ROS

Augmented

by 200%
[7]

N2a 100 Not Specified

Mitochondrial

Membrane

Potential

Decreased to

53.25% of

control

[5]

N2a 100 Not Specified ATP Level Decreased [8]

N2a 150 6
Mitochondrial

Superoxide
Increased [9]

N2a 150 6 ATP Level Decreased [9]

Table 2.4: PrP (106-126)-Induced Changes in Intracellular Calcium

Cell Line
PrP (106-126)
Concentration
(µM)

Time Point
Effect on
[Ca2+]i

Reference

SK-N-SH 100 200 s
Rapid, transient

increase
[10]

GH3 50 Not Specified

Blockade of K+-

induced Ca2+

increase

[11]

Signaling Pathways in PrP (106-126)-Induced
Neuronal Apoptosis
PrP (106-126) initiates a complex network of signaling events that converge on the apoptotic

machinery. The primary pathways involve mitochondrial dysfunction, oxidative stress, and

dysregulation of calcium homeostasis.
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The Central Role of Mitochondria
The mitochondrion is a primary target of PrP (106-126) neurotoxicity. The peptide can directly

interact with mitochondrial membranes, leading to a rapid depolarization of the mitochondrial

membrane potential (ΔΨm).[12] This disruption of ΔΨm is a critical early event in the apoptotic

cascade.

The loss of mitochondrial integrity leads to the release of pro-apoptotic factors from the

intermembrane space into the cytosol. A key molecule released is cytochrome c, which, in the

cytoplasm, associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex

activates caspase-9, which in turn activates downstream effector caspases, such as caspase-

3, leading to the execution phase of apoptosis.

The balance of pro- and anti-apoptotic proteins of the Bcl-2 family is crucial in regulating

mitochondrial outer membrane permeabilization. PrP (106-126) has been shown to upregulate

the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein

Bcl-2.[3][6] The increased Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial

outer membrane, facilitating the release of cytochrome c.
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PrP (106-126) Mitochondrial Apoptotic Pathway

Oxidative Stress and MAP Kinase Activation
PrP (106-126) induces a state of oxidative stress in neurons, characterized by an

overproduction of reactive oxygen species (ROS).[7] This is, in part, mediated by the activation
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of NADPH oxidase. The resulting increase in intracellular ROS can damage cellular

components, including lipids, proteins, and DNA, and can also act as a signaling molecule to

further propagate the apoptotic cascade.

Oxidative stress is closely linked to the activation of mitogen-activated protein kinase (MAPK)

signaling pathways. PrP (106-126) has been shown to activate several MAPK family members,

including ERK1/2, p38, and JNK. While ERK1/2 activation can sometimes be pro-survival,

sustained activation is often pro-apoptotic. The activation of p38 and JNK is more consistently

associated with apoptotic signaling in response to cellular stress.
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PrP (106-126) can disrupt intracellular calcium homeostasis, leading to a rapid and transient

increase in cytosolic calcium levels.[10] This influx of calcium can occur through the plasma

membrane and can also be released from intracellular stores such as the endoplasmic

reticulum and mitochondria.

Elevated intracellular calcium can activate a number of downstream effectors that contribute to

apoptosis. One such family of proteases is the calpains. While caspase activation is a major

route to apoptosis, calpain activation represents an alternative, parallel pathway. In some

cellular contexts, the combined inhibition of both caspases and calpains is required to

significantly block PrP (106-126)-induced apoptosis. Furthermore, sustained high levels of

calcium can contribute to mitochondrial permeability transition and the activation of calcium-

dependent enzymes that promote cell death.
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PrP (106-126) Calcium Dysregulation Pathway

Experimental Protocols
The following section provides detailed methodologies for key experiments used to study PrP
(106-126)-induced neuronal apoptosis.

Cell Culture and PrP (106-126) Treatment
Cell Lines: Human neuroblastoma (SH-SY5Y) or mouse neuroblastoma (N2a) cells are

commonly used.

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at

37°C in a humidified atmosphere of 5% CO2.
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PrP (106-126) Preparation: The PrP (106-126) peptide is dissolved in sterile, nuclease-free

water or PBS to create a stock solution (e.g., 1 mM). To promote aggregation into a

neurotoxic conformation, the stock solution is often aged by incubation at 37°C for a period

ranging from 24 hours to one week before being diluted to the final working concentration in

the cell culture medium.

Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability

assays, larger dishes for protein extraction). Once the cells reach a desired confluency

(typically 70-80%), the culture medium is replaced with fresh medium containing the desired

concentration of pre-aggregated PrP (106-126) or a scrambled control peptide.
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Annexin V and Propidium Iodide (PI) Staining for
Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells,

use a gentle dissociation reagent like trypsin-EDTA.

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of

1 x 106 cells/mL.

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL

of PI.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow

cytometry.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP
Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Cell Fixation: Fix the treated cells (grown on coverslips or in plates) with 4%

paraformaldehyde in PBS for 15-20 minutes at room temperature.

Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in

PBS for 20 minutes at room temperature.
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Labeling: Wash the cells with PBS. Incubate the cells with the TUNEL reaction mixture,

containing TdT and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP), for 60

minutes at 37°C in a humidified chamber.

Detection (for indirect methods): If using a biotin- or BrdU-labeled dUTP, follow with an

incubation with a streptavidin-HRP conjugate or an anti-BrdU antibody, respectively, and

then a suitable substrate or secondary antibody.

Counterstaining: Nuclei can be counterstained with a DNA dye such as DAPI or Hoechst.

Imaging: Analyze the cells by fluorescence microscopy. TUNEL-positive nuclei will exhibit

bright fluorescence.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of LDH from cells with damaged plasma

membranes.

Sample Collection: After treatment, carefully collect the cell culture supernatant.

Assay Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH

assay reaction mixture according to the manufacturer's instructions. This mixture typically

contains a substrate for LDH and a tetrazolium salt.

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

Stop Reaction: Add the stop solution provided in the kit.

Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of

color formation is proportional to the amount of LDH released.

Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH

release (cells lysed with a detergent).

Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression and activation of key apoptotic

proteins.
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Cell Lysis: Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method such as the BCA assay.

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum

albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the

proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-JNK) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washing, detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or

GAPDH.

Conclusion
The PrP (106-126) peptide is a valuable tool for dissecting the molecular events that lead to

neuronal apoptosis in prion diseases. The induction of apoptosis by this peptide is a multi-

faceted process involving the convergence of several signaling pathways, with the

mitochondrion playing a central role. The disruption of mitochondrial function, the generation of

oxidative stress, and the dysregulation of calcium homeostasis are key initiating events. This

guide provides a consolidated resource of the quantitative data, signaling pathways, and

experimental protocols that are essential for researchers working to unravel the complexities of

prion-induced neurodegeneration and to develop novel therapeutic interventions. Further
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research into the intricate crosstalk between these pathways will undoubtedly reveal new

targets for drug development aimed at mitigating neuronal loss in these devastating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. excli.de [excli.de]

2. spandidos-publications.com [spandidos-publications.com]

3. mdpi.com [mdpi.com]

4. researchgate.net [researchgate.net]

5. Melatonin regulates mitochondrial dynamics and alleviates neuron damage in prion
diseases | Aging [aging-us.com]

6. Infection of prions and treatment of PrP106-126 alter the endogenous status of protein 14-
3-3 and trigger the mitochondrial apoptosis possibly via activating Bax pathway - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Prion protein fragment (106–126) activates NLRP3 inflammasome and promotes platelet-
monocyte/neutrophil interactions, potentially contributing to an inflammatory state - PMC
[pmc.ncbi.nlm.nih.gov]

8. Search | Aging [aging-us.com]

9. Cardiolipin externalization mediates prion protein (PrP) peptide 106–126-associated
mitophagy and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Prion protein fragment 106-126 induces apoptotic cell death and impairment of L-type
voltage-sensitive calcium channel activity in the GH3 cell line - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Calcineurin Activation by Prion Protein Induces Neurotoxicity via Mitochondrial Reactive
Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [PrP (106-126) Induction of Apoptosis in Neurons: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b125502?utm_src=pdf-custom-synthesis
https://www.excli.de/vol5/Fan17-05proofrev.pdf
https://www.spandidos-publications.com/10.3892/mmr.2021.12069?text=fulltext
https://www.mdpi.com/2073-4409/14/11/851
https://www.researchgate.net/figure/OPA1-overexpression-protects-from-PrP-106-126-induced-neuron-apoptosis-a-Control-and_fig4_336020280
https://www.aging-us.com/article/103328/text
https://www.aging-us.com/article/103328/text
https://pubmed.ncbi.nlm.nih.gov/24135906/
https://pubmed.ncbi.nlm.nih.gov/24135906/
https://pubmed.ncbi.nlm.nih.gov/24135906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11895701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11895701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11895701/
https://www.aging-us.com/search?keywords=prion%20disease&searchPage=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10272765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10272765/
https://www.researchgate.net/figure/PrP-106-126-increased-the-intracellular-Ca-2-levels-and-induced-apoptosis-in-neurons_fig1_342871372
https://pubmed.ncbi.nlm.nih.gov/9819139/
https://pubmed.ncbi.nlm.nih.gov/9819139/
https://pubmed.ncbi.nlm.nih.gov/9819139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8363446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8363446/
https://www.benchchem.com/product/b125502#prp-106-126-induction-of-apoptosis-in-neurons
https://www.benchchem.com/product/b125502#prp-106-126-induction-of-apoptosis-in-neurons
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b125502#prp-106-126-induction-of-apoptosis-in-
neurons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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